molecular formula C26H26BrNO B11186683 (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(4-bromophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11186683
M. Wt: 448.4 g/mol
InChI Key: QCZLPNZAFVVJGM-UHFFFAOYSA-N
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Description

The compound (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule featuring a bromophenyl group and a dihydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroquinoline core, which can be synthesized via a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The bromophenyl group is then introduced through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to undergo various chemical modifications allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenylquinolin-1(2H)-yl)methanone: Similar structure but lacks the dihydro moiety.

    (4-chlorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Similar structure with a chlorine substituent instead of bromine.

    (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenylquinolin-1(2H)-yl)methanol: Similar structure with an alcohol group instead of a ketone.

Uniqueness

The uniqueness of (4-bromophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H26BrNO

Molecular Weight

448.4 g/mol

IUPAC Name

(4-bromophenyl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H26BrNO/c1-18-10-15-22-23(16-18)28(24(29)19-11-13-21(27)14-12-19)25(2,3)17-26(22,4)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3

InChI Key

QCZLPNZAFVVJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=CC=C(C=C3)Br)(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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